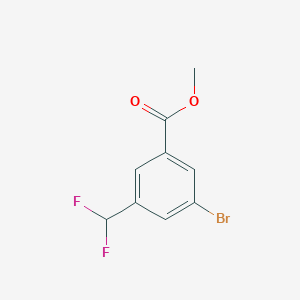

Methyl 3-bromo-5-(difluoromethyl)benzoate

Description

Methyl 3-bromo-5-(difluoromethyl)benzoate is a halogenated aromatic ester featuring a bromine atom at the 3-position and a difluoromethyl group at the 5-position of the benzene ring. This compound is primarily utilized in organic synthesis as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and fluorinated moieties . The difluoromethyl group enhances metabolic stability and modulates electronic properties, balancing lipophilicity and polarity compared to bulkier fluorinated substituents like trifluoromethyl .

Properties

IUPAC Name |

methyl 3-bromo-5-(difluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHOGFABUVBCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method includes the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these industrial methods are often proprietary and tailored to the production capabilities of the manufacturing facility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 3-bromo-5-(difluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 3-bromo-5-(difluoromethyl)benzoate with structurally related benzoate esters, focusing on substituent effects, molecular weight, and commercial availability:

*Estimated based on analogous structures.

Key Comparative Analysis

Electronic Effects

- Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H): The CF₃ group is a stronger electron-withdrawing group (σₚ = 0.54) than CF₂H (σₚ = 0.38), leading to greater deactivation of the aromatic ring. This enhances resistance to electrophilic substitution but may reduce solubility in polar solvents .

- Fluorine (F) vs. Difluoromethyl (CF₂H): A single fluorine atom (σₚ = 0.06) exerts weaker electronic effects, making Methyl 3-bromo-5-fluorobenzoate more reactive in coupling reactions compared to the difluoromethyl analog .

Steric and Metabolic Considerations

- tert-Butyl Group: The bulky tert-butyl substituent in Methyl 3-bromo-5-(tert-butyl)benzoate impedes nucleophilic aromatic substitution at the bromine site but improves metabolic stability due to steric shielding .

Biological Activity

Methyl 3-bromo-5-(difluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 267.07 g/mol. The unique combination of these functional groups contributes to its chemical reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with various biomolecules, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to cross cell membranes and reach intracellular targets. This property is critical in drug design as it can influence binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features may enhance its interaction with microbial cell membranes or specific enzymes involved in bacterial metabolism.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved in its anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Enzyme Interaction | Potential modulation of enzyme activity |

Case Studies

-

Antimicrobial Study :

A study conducted on the antimicrobial efficacy of this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use. -

Anticancer Research :

In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential as a lead compound in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.